molecular formula C12H13NO2 B14258822 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- CAS No. 465531-76-4

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)-

Cat. No.: B14258822
CAS No.: 465531-76-4
M. Wt: 203.24 g/mol
InChI Key: MCKMFCCFDGCMPX-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- is a chemical compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in various natural products, drugs, and biologically active molecules. The compound has a molecular formula of C₁₁H₁₃NO₂ and is characterized by its pyrrolidone ring structure with a phenylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation of the nitrogen atom in the pyrrolidone ring is often carried out using methyl iodide or dimethyl sulfate.

    Attachment of the Phenylmethoxy Group: This step involves the reaction of the intermediate with benzyl alcohol or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrolidone ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, benzyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrrolidone derivatives.

    Substitution: Formation of substituted pyrrolidone derivatives with various functional groups.

Scientific Research Applications

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dihydro-2H-pyrrol-2-one: A simpler analog without the phenylmethoxy group.

    1-Methyl-1H-pyrrole-2(5H)-one: Another analog with a different substitution pattern.

    2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-: A compound with a methoxy group instead of a phenylmethoxy group.

Uniqueness

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group enhances its potential interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

465531-76-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-3-phenylmethoxy-2H-pyrrol-5-one

InChI

InChI=1S/C12H13NO2/c1-13-8-11(7-12(13)14)15-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3

InChI Key

MCKMFCCFDGCMPX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC1=O)OCC2=CC=CC=C2

Origin of Product

United States

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